6-Azacytidine
Overview
Description
6-Azacytidine, also known as Azacitidine, is a pyrimidine nucleoside analog of cytidine. It is sold under the brand names Vidaza, Azadine, and Onureg . It is used for the treatment of myelodysplastic syndrome, myeloid leukemia, and juvenile myelomonocytic leukemia .
Synthesis Analysis
The synthesis of 6-Azacytidine involves the use of antiviral nucleoside analogues. A comparative study of the effect of these analogues on the synthesis of adenoviral polypeptides in cell cultures has been conducted .Molecular Structure Analysis
The conformational and vibrational properties of 6-Azacytidine have been studied in both gas phase and aqueous environment. The two most stable conformers of the molecule have been identified and investigated in more detail .Chemical Reactions Analysis
Azacitidine is a chemical analogue of the nucleoside cytidine. It is thought to have antineoplastic activity via two mechanisms – at low doses, by inhibiting of DNA methyltransferase, causing hypomethylation of DNA, and at high doses, by its direct cytotoxicity to abnormal hematopoietic cells in the bone marrow through its incorporation into DNA and RNA, resulting in cell death .Physical And Chemical Properties Analysis
Azacitidine is a pyrimidine nucleoside analogue whose stability is temperature dependent. Its stability has been studied under different conditions, including storage at room temperature, between 2 and 8 °C, and at -20 °C .Scientific Research Applications
Inhibition of DNA Methylation and Cancer Therapy : 6-Azacytidine and its analogs like 5-azacytidine and Decitabine are known for their role in inhibiting DNA methylation. This property has implications for cancer therapy, particularly in cancers where epigenetic silencing of critical regulatory genes occurs (Christman, 2002).
Effect on Cellular Differentiation : 6-Azacytidine and related compounds can induce changes in the differentiated state of cells. Studies have shown that it inhibits the methylation of newly synthesized DNA, leading to alterations in cell differentiation and the formation of new cellular phenotypes (Jones & Taylor, 1980).
Pharmacological and Toxicological Properties : 6-Azacytidine is recognized for its broad spectrum of antiblastic action and low toxicity, making it a viable option for cancer treatment. Its reversible toxic action and mild effect on hemopoiesis are notable characteristics (Petrusha, 1987).
Induction of Fetal Hemoglobin Synthesis : Research has shown that 6-Azacytidine can induce fetal hemoglobin synthesis, which has potential therapeutic applications in conditions like beta-thalassemia (Ley et al., 1982).
Antiviral Activity : 6-Azacytidine exhibits a wide spectrum of antiviral activity, including effectiveness against adenoviruses and influenza, making it a prospective drug for antiviral therapy (Alexeeva et al., 2001).
Role in Abnormal Preimplantation Development : Paternal administration of 5-Azacytidine, a close analog, can interfere with normal male germ cell development, leading to alterations in fertilization and early embryo development. This suggests its impact on DNA methylation patterns might be one of the underlying mechanisms (Doerksen & Trasler, 1996).
Application in Hematological Malignancies : 5-Azacytidine demonstrates consistent antitumor activity in patients with acute myelogenous leukemia, especially those resistant to previous treatments (Von Hoff et al., 1976).
Enhancement of Therapeutic Drug Efficacy : Studies show that modifications such as elaidic acid esterification of azacytidine can enhance its therapeutic efficacy, increasing its potential as an anticancer drug (Brueckner et al., 2010).
Promotion of Cytotoxic Autophagy in Cancer Cells : 5-Azacytidine has been observed to promote cytotoxic autophagy, especially during oxidative stress responses in cancer cells, suggesting its potential in cancer therapy (Filip et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-amino-2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-4-1-10-12(8(16)11-4)7-6(15)5(14)3(2-13)17-7/h1,3,5-7,13-15H,2H2,(H2,9,11,16)/t3-,5-,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQDLJNDRVBCST-SHUUEZRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Record name | 6-AZACYTIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19835 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020117 | |
Record name | 6-Azacytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
6-azacytidine is a white crystalline powder. (NTP, 1992) | |
Record name | 6-AZACYTIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19835 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
6-Azacytidine | |
CAS RN |
3131-60-0 | |
Record name | 6-AZACYTIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19835 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 6-Azacytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3131-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Azacytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Azacytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-(β-D-ribofuranosyl)-1,2,4-triazin-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-AZACYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD42UEH51C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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